molecular formula C18H15FO3 B2910695 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one CAS No. 315233-61-5

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2910695
CAS RN: 315233-61-5
M. Wt: 298.313
InChI Key: VBVIVAIDPVSVMZ-UHFFFAOYSA-N
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Description

“7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one” is a chemical compound that belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .


Molecular Structure Analysis

The molecular structure of “7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one” would consist of a chromene ring system with a ketone functional group at the 4-position, a fluorophenyl group at the 3-position, an ethoxy group at the 7-position, and a methyl group at the 2-position .


Chemical Reactions Analysis

Again, while specific reactions involving “7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one” are not available, chromenones, in general, can undergo a variety of chemical reactions. These include nucleophilic addition at the carbonyl group, electrophilic substitution at the aromatic ring, and reactions involving the double bond in the pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one” would depend on its specific structure. Factors such as the presence of the ketone, ethoxy, fluorophenyl, and methyl groups would influence properties like polarity, solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of “7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one”. Chromenones are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future research directions for “7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one” could involve exploring its potential biological activities, optimizing its synthesis, studying its reactions, and investigating its mechanism of action .

properties

IUPAC Name

7-ethoxy-3-(4-fluorophenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIVAIDPVSVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315233-61-5
Record name 7-ETHOXY-3-(4-FLUOROPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
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